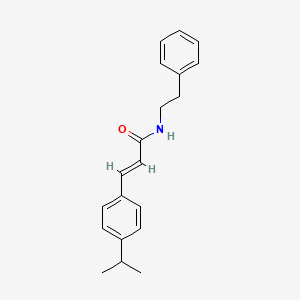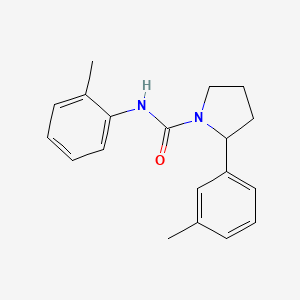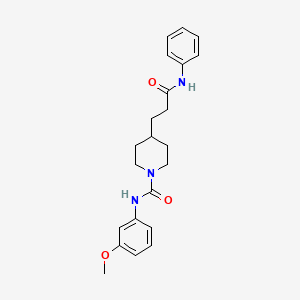
3-(4-isopropylphenyl)-N-(2-phenylethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-isopropylphenyl)-N-(2-phenylethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as IPA-3 and is a potent inhibitor of the protein kinase Akt. The inhibition of Akt has been linked to the prevention of various diseases, including cancer, diabetes, and neurodegenerative disorders.
科学的研究の応用
IPA-3 has been extensively studied for its potential applications in various fields, including cancer research, diabetes, and neurodegenerative disorders. In cancer research, IPA-3 has been shown to inhibit the growth of cancer cells by blocking the activation of Akt. In diabetes research, IPA-3 has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disorders, IPA-3 has been shown to protect neurons from oxidative stress and prevent neuronal death.
作用機序
IPA-3 works by inhibiting the protein kinase Akt, which plays a crucial role in cell survival, proliferation, and metabolism. Akt is activated by various growth factors and cytokines and regulates multiple downstream signaling pathways. The inhibition of Akt by IPA-3 results in the suppression of these downstream pathways, leading to the prevention of various diseases.
Biochemical and Physiological Effects:
IPA-3 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. IPA-3 has also been shown to improve insulin sensitivity, reduce blood glucose levels, and protect neurons from oxidative stress.
実験室実験の利点と制限
One of the main advantages of IPA-3 is its potent inhibition of Akt, which makes it a valuable tool for studying the role of Akt in various diseases. However, IPA-3 has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for IPA-3 research, including the development of more efficient synthesis methods, the identification of new targets for IPA-3, and the evaluation of its potential applications in other diseases. Additionally, the combination of IPA-3 with other drugs or therapies could enhance its therapeutic efficacy and reduce potential side effects. Further studies are needed to fully understand the potential of IPA-3 in various fields.
In conclusion, IPA-3 is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent inhibition of Akt makes it a valuable tool for studying the role of Akt in various diseases. Further studies are needed to fully understand the potential of IPA-3 in various fields and to develop more efficient synthesis methods.
合成法
The synthesis of IPA-3 involves a multi-step process that starts with the reaction of 4-isopropylphenylboronic acid and 2-bromoethylbenzene to form 3-(4-isopropylphenyl)-N-(2-bromoethyl)acrylamide. This intermediate is then reacted with 2-phenylethylamine to yield IPA-3. The overall yield of this synthesis method is approximately 25%.
特性
IUPAC Name |
(E)-N-(2-phenylethyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-16(2)19-11-8-18(9-12-19)10-13-20(22)21-15-14-17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDRMFSUJQFIPO-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-1-cyclopropyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6007692.png)
![N-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]nicotinamide](/img/structure/B6007698.png)

![cyclopentyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B6007709.png)
![diethyl {amino[2-(3-ethoxy-1-methyl-3-oxopropylidene)hydrazino]methylene}malonate](/img/structure/B6007715.png)
![methyl {2-[4-(2-fluorophenyl)-1-piperazinyl]-6-oxo-1,6-dihydro-4-pyrimidinyl}acetate](/img/structure/B6007716.png)
![N-(3,4-dichlorophenyl)-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B6007732.png)
![2-[4-(cyclohexylmethyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6007734.png)

![1-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6007751.png)

![2-[(4-fluorobenzoyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6007767.png)
![N-(3'-methyl-3-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide](/img/structure/B6007784.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6007789.png)